molecular formula C19H21N5O B1663723 BYK 49187

BYK 49187

Cat. No.: B1663723
M. Wt: 335.4 g/mol
InChI Key: YKJJROIKVYSPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BYK 49187: is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. The inhibition of PARP enzymes by this compound has shown significant potential in reducing myocardial infarct size in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of BYK 49187 involves the formation of the imidazoquinolinone core structure. The key steps include the cyclization of appropriate precursors under controlled conditions to form the imidazoquinolinone ring system. Specific details on the reaction conditions and reagents used are proprietary and not widely disclosed in public literature .

Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: : BYK 49187 primarily undergoes reactions typical of imidazoquinolinone derivatives. These include:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced imidazoquinolinone compounds .

Comparison with Similar Compounds

Similar Compounds: : Other PARP inhibitors include olaparib, rucaparib, and niraparib. These compounds also target PARP enzymes but may differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness: : BYK 49187 is unique in its specific inhibitory activity against both PARP-1 and PARP-2, with high potency in cell-free and cellular assays. Its ability to reduce myocardial infarct size in vivo further distinguishes it from other PARP inhibitors .

Properties

IUPAC Name

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJROIKVYSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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